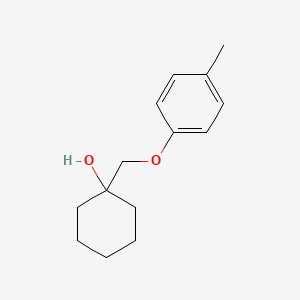
1-((p-Tolyloxy)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a p-tolyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Tolyloxy)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanol with p-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclohexanol and p-tolylmethanol
Catalyst: Acidic ion-exchange resins
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Chemical Reactions Analysis
Types of Reactions
1-((p-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone or p-tolylmethanone.
Reduction: Cyclohexane derivative.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-((p-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((p-Tolyloxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through:
Binding to active sites: Inhibiting or activating enzyme activity.
Altering membrane permeability: Affecting cellular transport processes.
Modulating signal transduction pathways: Influencing cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
p-Tolylmethanol: An alcohol with a p-tolyl group attached to a methanol molecule.
Cyclohexanone: A ketone derived from the oxidation of cyclohexanol.
Uniqueness
1-((p-Tolyloxy)methyl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol and a p-tolyloxy group in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-12-5-7-13(8-6-12)16-11-14(15)9-3-2-4-10-14/h5-8,15H,2-4,9-11H2,1H3 |
InChI Key |
NIHSHVMEBMOBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















